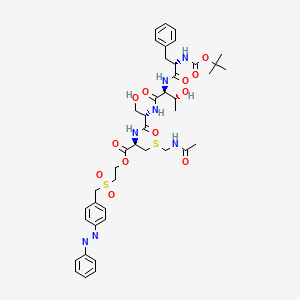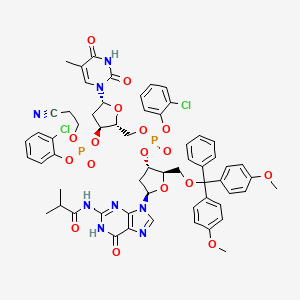
Einecs 278-832-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 278-832-0 is a useful research compound. Its molecular formula is C60H60Cl2N8O17P2 and its molecular weight is 1298.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation methods for Einecs 278-832-0 are not explicitly documented in the available literature. general synthetic routes for similar compounds often involve multi-step organic synthesis, including reactions such as esterification, amidation, and cyclization under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Einecs 278-832-0, like many organic compounds, is likely to undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific functional groups present in this compound.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical assays or as a probe in molecular biology studies.
Medicine: It could be investigated for potential therapeutic properties or as a drug precursor.
Industry: It may be used in the production of polymers, coatings, or other industrial materials.
Mechanism of Action
The mechanism of action for Einecs 278-832-0 is not well-documented. like many organic compounds, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Einecs 278-832-0 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Einecs 278-621-3: This compound has a similar molecular structure and may undergo similar chemical reactions.
Einecs 278-380-4: This compound is also listed in the EINECS inventory and may have comparable applications in scientific research.
Properties
CAS No. |
78098-92-7 |
|---|---|
Molecular Formula |
C60H60Cl2N8O17P2 |
Molecular Weight |
1298.0 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate |
InChI |
InChI=1S/C60H60Cl2N8O17P2/c1-36(2)55(71)66-58-65-54-53(57(73)67-58)64-35-70(54)52-31-47(49(82-52)33-79-60(38-14-7-6-8-15-38,39-20-24-41(77-4)25-21-39)40-22-26-42(78-5)27-23-40)87-89(76,85-46-19-12-10-17-44(46)62)81-34-50-48(30-51(83-50)69-32-37(3)56(72)68-59(69)74)86-88(75,80-29-13-28-63)84-45-18-11-9-16-43(45)61/h6-12,14-27,32,35-36,47-52H,13,29-31,33-34H2,1-5H3,(H,68,72,74)(H2,65,66,67,71,73)/t47-,48-,49+,50+,51+,52+,88?,89?/m0/s1 |
InChI Key |
FGVZHRXVOMZZOH-DTSQZMQMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




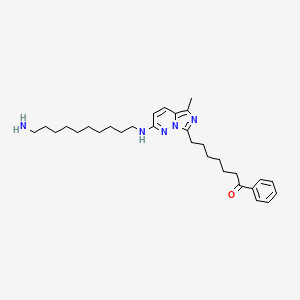
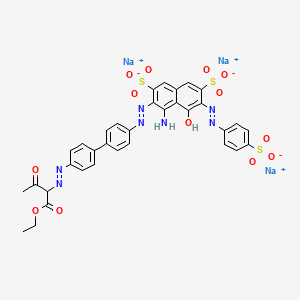
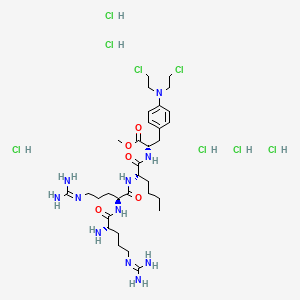
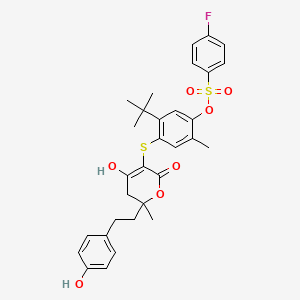
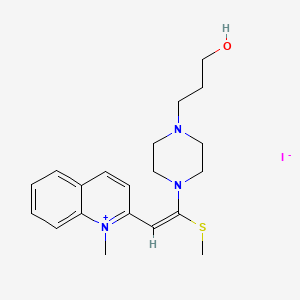
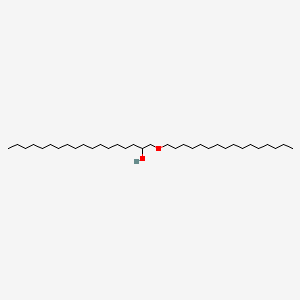
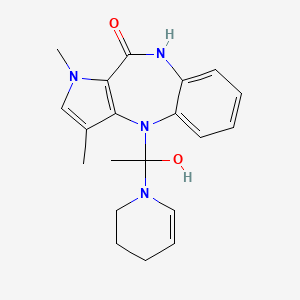

![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
